molecular formula C10H7BrClN B8715050 5-Bromo-2-chloro-3-methylquinoline

5-Bromo-2-chloro-3-methylquinoline

Cat. No.: B8715050
M. Wt: 256.52 g/mol
InChI Key: IKKWGTXXGYLQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-3-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5H,1H3

InChI Key

IKKWGTXXGYLQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloroquinoline (1.0 g, 4.1 mmol) in anhydrous THF (20 mL) at −78° C. was added LDA (2.0 M in heptane/THF/ethylbenzene, 3.1 mL, 6.2 mmol) dropwise. After stirring for one hour, iodomethane (1.28 mL, 20.6 mmol) was added, and the mixture was stirred at −78° C. for another hour. The mixture was poured into saturated NH4Cl (aq) then extracted twice with EtOAc. The organic extracts were concentrated and the residue was purified by reverse-phase HPLC to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.34 (s, 1H); 7.96 (d, J=8.3 Hz, 1H); 7.80 (d, J=7.5 Hz, 1H); 7.53 (d, J=7.8 Hz, 1H); 2.60 (s, 3H) LC3: 1.41 min. (M+H) 258.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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